molecular formula C13H13IN2O2 B13881726 {1-[(Benzyloxy)methyl]-4-iodo-1H-imidazol-5-yl}acetaldehyde CAS No. 949492-70-0

{1-[(Benzyloxy)methyl]-4-iodo-1H-imidazol-5-yl}acetaldehyde

Cat. No.: B13881726
CAS No.: 949492-70-0
M. Wt: 356.16 g/mol
InChI Key: CTMBOBNEHBXQPV-UHFFFAOYSA-N
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Description

2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde is a synthetic organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an iodine atom, a phenylmethoxymethyl group, and an acetaldehyde moiety attached to the imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of 2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Industrial methods may also involve the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Sodium azide, potassium cyanide, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of 2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetic acid.

    Reduction: Formation of 2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]ethanol.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the development of functional materials, including dyes for solar cells and other optical applications.

Mechanism of Action

The mechanism of action of 2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde is primarily related to its ability to interact with biological targets through the imidazole ring. The imidazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to interact with enzymes and receptors. The presence of the iodine atom and the phenylmethoxymethyl group can further modulate its interactions with biological targets, enhancing its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-chloro-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde
  • 2-[5-bromo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde
  • 2-[5-fluoro-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde

Uniqueness

2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activities. The iodine atom can participate in halogen bonding, which can enhance its interactions with biological targets. Additionally, the phenylmethoxymethyl group provides steric and electronic effects that can further modulate its properties .

Biological Activity

{1-[(Benzyloxy)methyl]-4-iodo-1H-imidazol-5-yl}acetaldehyde is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a benzyloxy group and an iodine atom, which may influence its biological interactions. The structural formula can be represented as follows:

C12H12IN3O\text{C}_{12}\text{H}_{12}\text{I}\text{N}_3\text{O}

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with imidazole moieties often exhibit significant activity against specific targets, such as:

  • NMDA Receptors : Compounds similar in structure have been reported to act as selective antagonists of NMDA receptors, which are critical in neuropharmacology .
  • Kinase Inhibition : Some imidazole derivatives have shown the ability to modulate kinase activity, potentially impacting cancer cell proliferation .

Biological Activity Data Table

The following table summarizes key findings from various studies regarding the biological activity of related imidazole compounds:

Compound NameBiological TargetActivityReference
1-Benzyloxy-4,5-dihydro-1H-imidazol-2-yl-butyl amineNMDA ReceptorPotent antagonist
4-Iodo-imidazole DerivativesKinasesInhibition of cancer cell growth
Benzaldehyde DerivativesXanthine OxidaseInhibition

Case Study 1: NMDA Receptor Antagonism

A study identified a series of imidazole derivatives that exhibited selective antagonism at NMDA receptors, highlighting the potential for treating neurological disorders. The structure-activity relationship (SAR) revealed that modifications to the benzyloxy group significantly enhanced receptor affinity and selectivity .

Case Study 2: Cancer Therapy

Research on various imidazole derivatives demonstrated their efficacy in inhibiting tumor growth by targeting specific kinases involved in cell signaling pathways. One compound showed a remarkable reduction in tumor size in xenograft models .

Toxicological Profile

Toxicity studies on related compounds indicate that while many imidazole derivatives show promising biological activity, they also require careful evaluation for safety. For instance, the LD50 values for structurally similar compounds have been documented, suggesting a need for thorough preclinical assessments before clinical applications .

Properties

CAS No.

949492-70-0

Molecular Formula

C13H13IN2O2

Molecular Weight

356.16 g/mol

IUPAC Name

2-[5-iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde

InChI

InChI=1S/C13H13IN2O2/c14-13-12(6-7-17)16(9-15-13)10-18-8-11-4-2-1-3-5-11/h1-5,7,9H,6,8,10H2

InChI Key

CTMBOBNEHBXQPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C=NC(=C2CC=O)I

Origin of Product

United States

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